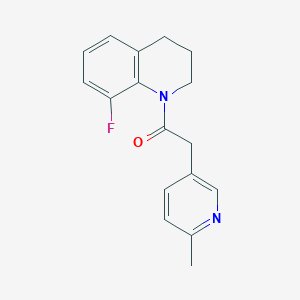
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects
Studies have shown that 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone in lab experiments is its high potency and specificity. It can be used in small quantities to achieve the desired effect. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
未来方向
There are several future directions for research on 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its biological effects.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of its potential use as a fluorescent probe for detecting other biomolecules.
4. Investigation of its potential use in combination with other drugs for the treatment of various diseases.
5. Development of new formulations and delivery methods to improve its bioavailability and reduce toxicity.
Conclusion
In conclusion, 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone is a promising compound with potential applications in various fields of research. Its high potency and specificity make it an attractive candidate for further investigation. However, its potential toxicity and side effects need to be carefully monitored to ensure its safe use in lab experiments. Future research on this compound is expected to yield valuable insights into its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone involves the reaction of 8-fluoro-3,4-dihydroquinoline-1-carbaldehyde with 3-amino-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 100-120°C. The resulting product is then purified through column chromatography or recrystallization.
科学研究应用
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
属性
IUPAC Name |
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12-7-8-13(11-19-12)10-16(21)20-9-3-5-14-4-2-6-15(18)17(14)20/h2,4,6-8,11H,3,5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWKOBDDGNGUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N2CCCC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylpyridin-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)
![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)